Potent Inhibition of IgE-Mediated Mast Cell Degranulation (IC50 = 46 nM)
Jacareubin inhibits IgE/Ag-induced degranulation in bone marrow-derived mast cells (BMMCs) with an IC50 of 46 nM [1]. This activity is directly linked to its ability to block extracellular calcium influx triggered by IgE/Ag complexes and by the SERCA ATPase inhibitor thapsigargin [1]. This represents a highly potent, target-specific effect that is not a general property of all xanthones.
| Evidence Dimension | Inhibition of IgE/Ag-induced degranulation |
|---|---|
| Target Compound Data | IC50 = 46 nM |
| Comparator Or Baseline | No direct head-to-head comparator provided in this study; however, the potency is compared against a baseline of untreated cells and the mechanism is compared to the effect of thapsigargin. |
| Quantified Difference | Not applicable (single compound activity with mechanistic comparison). |
| Conditions | Bone marrow-derived mast cells (BMMCs) stimulated with IgE/Ag complexes; dose-response manner. |
Why This Matters
This demonstrates a potent and specific anti-allergic mechanism, making Jacareubin a valuable tool compound for studying FcεRI signaling pathways and a potential lead for anti-allergic drug development, distinct from compounds lacking this nanomolar activity.
- [1] Castillo-Arellano JI, et al. Jacareubin inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells. Biochem Pharmacol. 2018;154:344-356. View Source
